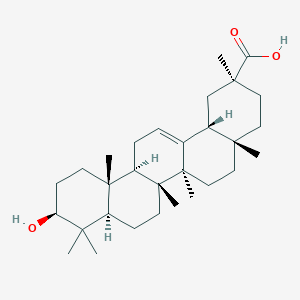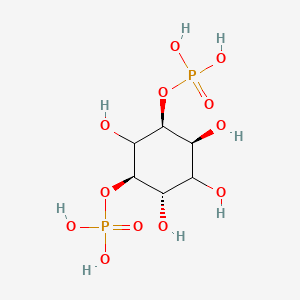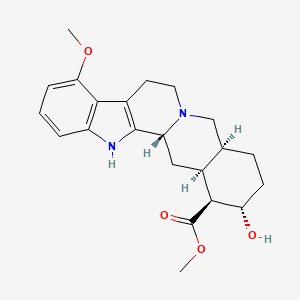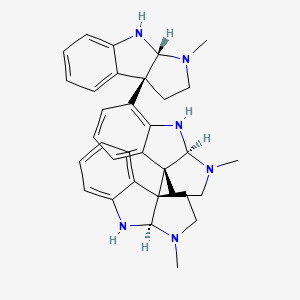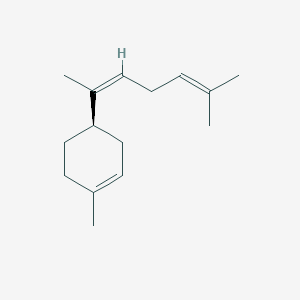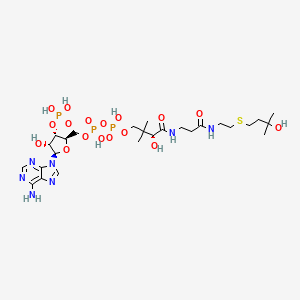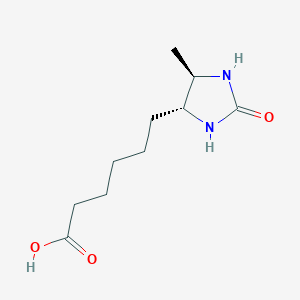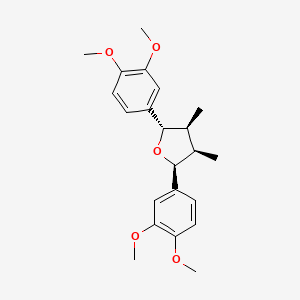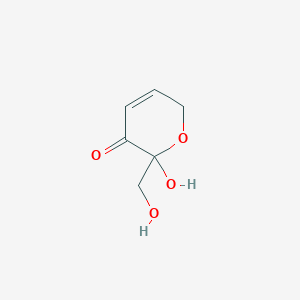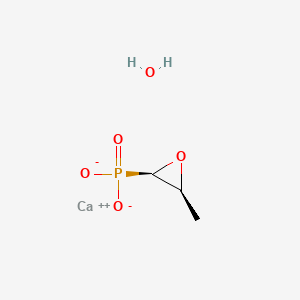
Fosfomycin-Calcium-Hydrat
Übersicht
Beschreibung
Fosfomycin calcium hydrate is an antibiotic compound known for its broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria. It functions by inhibiting the synthesis of the bacterial cell wall, making it effective for treating various infections. Discovered in Spain in 1969, fosfomycin has been utilized in several forms, including fosfomycin tromethamine (a soluble salt for oral use) and fosfomycin disodium for intravenous applications, alongside fosfomycin calcium for oral use (Michalopoulos, Livaditis, & Gougoutas, 2011).
Synthesis Analysis
The synthesis of fosfomycin involves a unique process that includes the formation of a carbon-phosphorus bond. This process is catalyzed by the enzyme phosphoenolpyruvate phosphomutase, which is crucial in the biosynthetic pathway of fosfomycin. A noteworthy aspect of its synthesis is the transient cytidylylation of 2-hydroxyethylphosphonate by the bifunctional Fom1 enzyme, highlighting a revised pathway involving a CMP-conjugated intermediate (Cho et al., 2017).
Molecular Structure Analysis
Fosfomycin's molecular structure is distinguished by its epoxide ring and a direct carbon-phosphorus bond, essential for its antibacterial activity. The structure and mechanism of action of fosfomycin resistance protein, FosX, from Listeria monocytogenes have been detailed, illustrating the enzymatic hydration of fosfomycin to inactive forms (Fillgrove et al., 2007).
Chemical Reactions and Properties
Fosfomycin undergoes various chemical reactions related to its mechanism of action, including the inhibition of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase. This enzyme is vital in the first step of peptidoglycan biosynthesis, a critical component of the bacterial cell wall (Suarez & Mendoza, 1991).
Physical Properties Analysis
Fosfomycin's physical properties, including its low molecular weight and ability to form salts due to its acidic nature, contribute to its effectiveness and broad spectrum of activity. These properties enable fosfomycin to easily penetrate various tissues and fluids within the body, providing an effective treatment option for infections in locations such as the urinary tract, lungs, and bones (Pérez, Tapia, & Soraci, 2014).
Chemical Properties Analysis
The chemical properties of fosfomycin, including its bactericidal activity against a wide range of bacteria and its unique mechanism of action that differs from other antibiotics, make it a valuable tool in combating bacterial infections. Its ability to interfere with cell wall synthesis at an early stage allows it to be effective against multidrug-resistant strains, highlighting its potential in treating serious infections (Dijkmans et al., 2017).
Wissenschaftliche Forschungsanwendungen
Behandlung von Harnwegsinfektionen (HWI)
Fosfomycin-Calcium-Hydrat wird häufig zur Behandlung von Harnwegsinfektionen (HWI) eingesetzt. Es wird aufgrund seiner einfachen Verabreichung und seines guten Sicherheitsprofils oft als einmalige orale Dosis von 3 Gramm verabreicht . In einer Studie wurde die Pharmakokinetik von Fosfomycin aus Urinspiegeln nach oraler Verabreichung von Calciumfosfomycin an gesunde Frauen untersucht . Die Ergebnisse zeigten, dass orales Calciumfosfomycin in einer Dosis von 1000 mg alle 8 Stunden Urinspiegel liefert, die ausreichen, um die Wirksamkeit bei der Behandlung von HWI bei Frauen zu gewährleisten .
Breitbandantibiotikum
This compound ist ein Breitbandantibiotikum, das sowohl gegen grampositive als auch gegen gramnegative Bakterien wirkt . Dies macht es zu einem potenziellen Kandidaten für die Behandlung einer Vielzahl von bakteriellen Infektionen neben HWI .
Behandlung von multiresistenten Bakterien
This compound hat sich als vielversprechend bei der Behandlung komplizierter Infektionen mit multiresistenten Bakterien erwiesen . Sein niedriges Molekulargewicht und sein einzigartiger Wirkmechanismus, der die irreversible Hemmung eines frühen Stadiums der Zellwandsynthese beinhaltet, machen es wirksam gegen verschiedene Bakterien, einschließlich multiresistenter gramnegativer Bakterien .
Kombinationstherapie
Es wurde festgestellt, dass this compound in Kombination mit anderen antimikrobiellen Mitteln, die über einen anderen Wirkmechanismus wirken, eine synergistische Wirkung hat . Dies ermöglicht reduzierte Dosierungen und geringere Toxizität .
Behandlung von Infektionen in verschiedenen Körpergeweben
Aufgrund seiner umfassenden Gewebsdurchdringung kann Fosfomycin bei Infektionen des ZNS, des Weichteilgewebes, der Knochen, der Lunge und von Abszessen angezeigt sein .
Potenzielle Behandlung für Salmonella
Es gibt ein wachsendes Interesse an der Verwendung von this compound zur Behandlung von Salmonella, insbesondere von Ciprofloxacin- und Tigecyclin-resistenten ESBL-produzierenden S. Kentucky ST198.2-2-Stämmen .
Dies sind nur einige der vielen potenziellen Anwendungen von this compound in der wissenschaftlichen Forschung und medizinischen Behandlung. Wie bei jedem Medikament sind weitere Studien erforderlich, um seine pharmakologischen Eigenschaften und möglichen Anwendungen vollständig zu verstehen .
Wirkmechanismus
Target of Action
Fosfomycin calcium hydrate primarily targets Peptidoglycan , a critical component of the bacterial cell wall . This compound is effective against both Gram-positive and Gram-negative bacteria .
Mode of Action
Fosfomycin is a phosphonic acid derivative that inhibits bacterial wall synthesis by inactivating the enzyme, pyruvyl transferase . This enzyme is crucial in the synthesis of cell walls by bacteria. Fosfomycin’s interaction with its target leads to the inhibition of the initial step in peptidoglycan biosynthesis by blocking the enzyme, MurA .
Biochemical Pathways
Fosfomycin affects the peptidoglycan biosynthesis pathway . It inhibits the initial step in this pathway by blocking the enzyme MurA, thereby preventing the formation of bacterial cell walls . This action disrupts the integrity of the bacterial cell wall, leading to bacterial death .
Pharmacokinetics
Fosfomycin is administered orally and has a low oral bioavailability . It is cleared via the kidneys, with the accumulated fraction of fosfomycin excreted in urine being around 18% . This is consistent with its low oral bioavailability and its almost exclusively renal clearance by glomerular filtration as unchanged drug . The pharmacokinetics of fosfomycin from urine concentrations after oral administration of calcium fosfomycin to healthy women have been evaluated .
Result of Action
The primary result of fosfomycin’s action is the inhibition of bacterial cell wall synthesis , leading to bacterial death . By disrupting the integrity of the bacterial cell wall, fosfomycin causes the bacteria to become structurally compromised, leading to their death .
Action Environment
Fosfomycin’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been shown to act synergistically with other antibiotics against clinically relevant bacteria . There is also growing interest in the potential of fosfomycin to treat more complex infections since it has retained activity against many difficult-to-treat strains of bacteria .
Biochemische Analyse
Biochemical Properties
Fosfomycin calcium hydrate plays a crucial role in biochemical reactions by inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This enzyme is essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By covalently binding to a cysteine residue in the active site of MurA, fosfomycin calcium hydrate renders the enzyme inactive, thereby preventing the formation of N-acetylmuramic acid . This inhibition disrupts the bacterial cell wall synthesis, leading to cell lysis and death.
Cellular Effects
Fosfomycin calcium hydrate affects various types of cells and cellular processes. In bacterial cells, it reduces adhesion to urinary epithelial cells, which is crucial for preventing infections. It also impacts respiratory epithelial cells by reducing the adhesion of pathogens like Streptococcus pneumoniae and Haemophilus influenzae . Additionally, fosfomycin calcium hydrate influences cell signaling pathways and gene expression by inhibiting the synthesis of peptidoglycan, which is vital for maintaining cell wall integrity and function.
Molecular Mechanism
At the molecular level, fosfomycin calcium hydrate exerts its effects by binding covalently to the active site of the MurA enzyme, specifically targeting a cysteine residue. This binding inhibits the enzyme’s activity, preventing the formation of N-acetylmuramic acid, a precursor in the peptidoglycan biosynthesis pathway . The inhibition of this pathway disrupts bacterial cell wall synthesis, leading to cell death. Fosfomycin calcium hydrate’s unique mechanism of action makes it effective against multidrug-resistant bacterial strains.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fosfomycin calcium hydrate change over time. The compound is stable under various conditions, but its efficacy can be influenced by factors such as pH and temperature. Long-term studies have shown that fosfomycin calcium hydrate maintains its antibacterial activity over extended periods, although degradation can occur under extreme conditions . In vitro and in vivo studies have demonstrated that fosfomycin calcium hydrate continues to inhibit bacterial growth effectively over time.
Dosage Effects in Animal Models
The effects of fosfomycin calcium hydrate vary with different dosages in animal models. At therapeutic doses, it effectively treats bacterial infections without causing significant adverse effects. At higher doses, toxic effects such as nephrotoxicity and gastrointestinal disturbances have been observed . Threshold effects indicate that there is a dosage range within which fosfomycin calcium hydrate is both safe and effective, but exceeding this range can lead to toxicity.
Metabolic Pathways
Fosfomycin calcium hydrate is not metabolized extensively in the body and is primarily excreted unchanged in the urine . This characteristic allows it to maintain its antibacterial activity as it is eliminated from the body. The compound interacts with enzymes involved in renal excretion, ensuring its efficient removal from the bloodstream. Fosfomycin calcium hydrate’s minimal metabolism reduces the risk of drug interactions and side effects.
Transport and Distribution
Within cells and tissues, fosfomycin calcium hydrate is transported and distributed efficiently. It does not bind significantly to plasma proteins, allowing it to diffuse freely into tissues . The volume of distribution is approximately 0.3 L/kg in healthy individuals, but this can increase in critically ill patients due to changes in vascular permeability . Fosfomycin calcium hydrate’s ability to penetrate tissues, including the central nervous system, makes it effective against a wide range of infections.
Subcellular Localization
Fosfomycin calcium hydrate localizes primarily in the cytoplasm of bacterial cells, where it exerts its inhibitory effects on the MurA enzyme. The compound’s small size and hydrophilic nature facilitate its diffusion across cell membranes . Fosfomycin calcium hydrate does not require specific targeting signals or post-translational modifications to reach its site of action, allowing it to act quickly and effectively against bacterial pathogens.
Eigenschaften
IUPAC Name |
calcium;[(2R,3S)-3-methyloxiran-2-yl]-dioxido-oxo-λ5-phosphane;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O4P.Ca.H2O/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;1H2/q;+2;/p-2/t2-,3+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHCINMVQZDXTG-JSTPYPERSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)([O-])[O-].O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](O1)P(=O)([O-])[O-].O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7CaO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181066 | |
| Record name | Fosfomycin calcium hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26469-67-0 | |
| Record name | Fosfomycin calcium hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026469670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosfomycin calcium hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOSFOMYCIN CALCIUM MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T330QG2NYS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



